molecular formula C11H22N2O B1197583 Undec-10-enohydrazide CAS No. 5458-77-5

Undec-10-enohydrazide

Cat. No. B1197583
CAS RN: 5458-77-5
M. Wt: 198.31 g/mol
InChI Key: QGWQHDWECZBDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Undec-10-enohydrazide derivatives involves multi-step reactions starting from undec-2-enoic acid. These derivatives have been synthesized for their antimicrobial activities, indicating the compound's utility in medicinal chemistry (Kumar et al., 2016). Additionally, a versatile approach has been developed for the synthesis of 9(Z)-unsaturated acyclic insect pheromones from undec-10-enoic acid, showcasing its utility in organic synthesis (Ishmuratov et al., 1998).

Molecular Structure Analysis

Studies on the molecular structure of Undec-10-enohydrazide derivatives through Quantitative Structure–Activity Relationship (QSAR) and molecular modeling have provided insights into their interaction with microbial targets. Key parameters like the second order molecular connectivity index and Balaban topological index have been identified as crucial for the antimicrobial activity of these compounds (Kumari et al., 2017).

Chemical Reactions and Properties

Undec-10-enohydrazide compounds exhibit significant antimicrobial properties, with specific derivatives showing potent activity against pathogenic microbial strains. The presence of benzylidine moiety with methoxy groups at meta and para positions has been found to enhance antimicrobial activity, highlighting the compound's chemical reactivity and potential for pharmaceutical applications (Kumari et al., 2017).

Physical Properties Analysis

While specific studies on the physical properties of Undec-10-enohydrazide itself were not identified, the general methodology for analyzing such compounds involves spectroscopic techniques like NMR and IR spectroscopy, which can provide valuable information on the compound's structural integrity and stability under various conditions.

Chemical Properties Analysis

The chemical properties of Undec-10-enohydrazide derivatives, particularly their antimicrobial activity, are influenced by structural modifications and the presence of functional groups. QSAR studies have played a significant role in understanding these properties, demonstrating the importance of molecular descriptors in predicting the compound's biological activity (Kumari et al., 2017).

Scientific Research Applications

Antimicrobial Activity

  • Scientific Field: Pharmaceutical and Medical Research .
  • Summary of Application: Undec-10-enoic acid hydrazide derivatives have been synthesized and evaluated for their in vitro antimicrobial activities . These derivatives possess antibacterial, antifungal, antimycobacterial, and antiviral activities .
  • Methods of Application: The derivatives were synthesized in appreciable yield (50-80%) and characterized by their physicochemical (Mp/Bp and Rf value) and spectral (IR and NMR) data . They were then evaluated for their antimicrobial activities against Gram-positive S. aureus, B. subtilis and Gram-negative E. coli and antifungal activity against A. fumigatus and A. niger by tube dilution method .

Antifungal and Antibacterial Activities

  • Scientific Field: Medicinal Chemistry .
  • Summary of Application: A series of novel 10-Undecenoic acid-based triazole derivatives were designed and synthesized . These compounds were studied for their antibacterial and antifungal activities against Ralstonia solanacearum and Fusarium oxysporum, respectively .
  • Methods of Application: 10-Undecenoic acid was treated with propargyl bromide to yield the corresponding ester, which was then reacted with different aryl azides to obtain the novel triazoles . The synthesized compounds were characterized by NMR, IR, and mass spectral data .
  • Results or Outcomes: The antimicrobial assay results revealed that the synthesized compounds possessed a certain degree of antifungal and antibacterial activities on the tested organisms . Among all the compounds, it was found that compounds 4j (with iodo substituent) and 4q (tert-butyl substituent) displayed the highest antibacterial and antifungal activity respectively .

properties

IUPAC Name

undec-10-enehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-2-3-4-5-6-7-8-9-10-11(14)13-12/h2H,1,3-10,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWQHDWECZBDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281974
Record name undec-10-enohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Undec-10-enohydrazide

CAS RN

5458-77-5
Record name 10-Undecenoic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5458-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 23711
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005458775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5458-77-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name undec-10-enohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.